molecular formula C22H16N2 B12068330 6,6'-Diphenyl-2,2'-bipyridine

6,6'-Diphenyl-2,2'-bipyridine

Cat. No.: B12068330
M. Wt: 308.4 g/mol
InChI Key: RDVGKUMQLDDBKM-UHFFFAOYSA-N
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Description

6,6’-Diphenyl-2,2’-bipyridine is an organic compound with the molecular formula C22H16N2. It is a derivative of bipyridine, where phenyl groups are attached to the 6 and 6’ positions of the bipyridine core. This compound is known for its ability to act as a ligand, forming complexes with various metal ions, which makes it valuable in coordination chemistry and materials science.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for 6,6’-Diphenyl-2,2’-bipyridine are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques like recrystallization or chromatography.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, DMF, and dichloromethane.

    Oxidizing and Reducing Agents: Depending on the specific redox reaction.

Major Products:

    Metal Complexes: Formed through coordination reactions.

    Functionalized Derivatives: Resulting from substitution reactions.

Chemistry:

Biology and Medicine:

    Bioinorganic Chemistry: The compound’s metal complexes are studied for their potential biological activities, including anticancer properties.

    Drug Development: Research is ongoing into its use in designing metal-based drugs and diagnostic agents.

Industry:

    Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Sensors: Employed in the creation of chemical sensors due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism by which 6,6’-Diphenyl-2,2’-bipyridine exerts its effects largely depends on its role as a ligand. When it coordinates to metal centers, it can influence the electronic properties of the metal, thereby affecting the reactivity and stability of the resulting complexes. This coordination can alter the metal’s ability to participate in catalytic cycles, redox reactions, and other chemical processes.

Molecular Targets and Pathways:

    Metal Centers: The primary targets are transition metals, which form stable complexes with the bipyridine ligand.

    Catalytic Pathways: In catalytic applications, the ligand-metal complexes facilitate various chemical transformations by stabilizing reactive intermediates and lowering activation energies.

Comparison with Similar Compounds

    2,2’-Bipyridine: The parent compound, which lacks the phenyl groups at the 6 and 6’ positions. It is also a versatile ligand but has different steric and electronic properties.

    4,4’-Dimethyl-2,2’-bipyridine: Another derivative with methyl groups at the 4 and 4’ positions, offering different coordination chemistry and reactivity.

    6,6’-Dimethyl-2,2’-bipyridine: Similar to 6,6’-Diphenyl-2,2’-bipyridine but with methyl groups instead of phenyl groups, affecting its steric bulk and electronic properties.

Uniqueness: 6,6’-Diphenyl-2,2’-bipyridine is unique due to the presence of bulky phenyl groups, which can influence the steric environment around the metal center in coordination complexes. This can lead to different reactivity and selectivity in catalytic processes compared to other bipyridine derivatives.

Properties

Molecular Formula

C22H16N2

Molecular Weight

308.4 g/mol

IUPAC Name

2-phenyl-6-(6-phenylpyridin-2-yl)pyridine

InChI

InChI=1S/C22H16N2/c1-3-9-17(10-4-1)19-13-7-15-21(23-19)22-16-8-14-20(24-22)18-11-5-2-6-12-18/h1-16H

InChI Key

RDVGKUMQLDDBKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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